Chlordiazepoxide hydrochloride

Neuroscience Receptor Pharmacology Binding Affinity

Select Chlordiazepoxide hydrochloride (CAS 438-41-5) for precise research and QC applications. This USP-grade standard meets 98.0–102.0% purity, essential for ANDA submissions and method validation. Its unique lower GABA-A affinity (Ki=5,700 nM), distinct multi-metabolite pharmacokinetics, and active metabolite profile (desmethyldiazepam t½ up to 200 h) provide clear differentiation from diazepam or lorazepam. Ideal as a pharmacological tool compound or compendial benchmark. Verify current inventory availability.

Molecular Formula C16H15Cl2N3O
Molecular Weight 336.2 g/mol
Cat. No. B3395894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlordiazepoxide hydrochloride
Synonyms7 Chloro 2 methylamino 5 phenyl 3H 1,4 benzodiazepine 4 oxide
7 Chloro N methyl 5 phenyl 3H 1,4 benzodiazepin 2 amine 4 oxide
7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide
7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine 4-oxide
Chlordiazepoxide
Chlordiazepoxide Hydrobromide
Chlordiazepoxide Hydrochloride
Chlordiazepoxide Monohydrochloride
Chlordiazepoxide Perchlorate
Chlozepid
Elenium
Hydrobromide, Chlordiazepoxide
Hydrochloride, Chlordiazepoxide
Librium
Methaminodiazepoxide
Monohydrochloride, Chlordiazepoxide
Perchlorate, Chlordiazepoxide
Molecular FormulaC16H15Cl2N3O
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESCN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl
InChIInChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H
InChIKeyPRNVHVUEIITLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Chlordiazepoxide Hydrochloride Procurement Guide: Baseline Physicochemical and Pharmacopeial Identity


Chlordiazepoxide hydrochloride (CAS 438-41-5), the hydrochloride salt of the first clinically introduced benzodiazepine, is a white to pale yellow crystalline powder with a molecular weight of 336.22 [1]. The compound is soluble in water and sparingly soluble in ethanol (96 per cent) [2]. As an official substance in the United States Pharmacopeia (USP), it meets a defined assay specification of not less than 98.0 percent and not more than 102.0 percent on the dried basis [3]. Its primary mechanism of action is as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor complex [4].

Why Chlordiazepoxide Hydrochloride Cannot Be Simply Substituted by Other Benzodiazepines


Despite sharing a common core mechanism, the benzodiazepine class exhibits substantial heterogeneity in binding site selectivity, pharmacokinetic profiles, and clinical utility. Generic substitution based solely on class membership is not scientifically valid. Chlordiazepoxide distinguishes itself through a unique combination of a lower affinity for the central benzodiazepine binding site on the GABA-A receptor, a complex metabolic pathway yielding multiple active metabolites, and a specific regulatory and impurity profile defined by compendial monographs [1]. These factors create a unique in vivo pharmacological signature and analytical fingerprint that are not replicated by diazepam, lorazepam, oxazepam, or clorazepate [2]. The evidence presented in Section 3 quantifies these specific points of differentiation, underscoring the necessity for precise compound selection in both research and industrial applications.

Quantitative Differentiation of Chlordiazepoxide Hydrochloride Against Key Benzodiazepine Comparators


Chlordiazepoxide Exhibits Significantly Lower Affinity for the Central Benzodiazepine Binding Site (TSPO) Compared to Diazepam

In a direct comparative radioligand binding assay, chlordiazepoxide demonstrates a markedly lower affinity for the central benzodiazepine binding site (TSPO) than diazepam. This is quantified by a higher inhibition constant (Ki) [1]. This lower affinity is a key differentiator in studies where selective, low-affinity modulation of this site is required.

Neuroscience Receptor Pharmacology Binding Affinity TSPO

Chlordiazepoxide Enhances GABA-Induced Currents at α3β3γ2 GABA-A Receptors with a Defined EC50 of 6 μM

Electrophysiological recordings from Xenopus oocytes expressing recombinant α3β3γ2 GABA-A receptors demonstrate that chlordiazepoxide potentiates chloride currents induced by the GABA agonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). The potency of this effect is defined by a half-maximal effective concentration (EC50) [1]. This provides a precise, quantitative measure of its functional activity at a specific GABA-A receptor subtype.

Electrophysiology GABA-A Receptor Allosteric Modulation EC50

Chlordiazepoxide's Complex Metabolism Yields Multiple Active Metabolites, Prolonging Its Pharmacological Signature

Unlike diazepam or lorazepam, which are themselves the primary active entities, chlordiazepoxide undergoes extensive biotransformation into a cascade of pharmacologically active metabolites including desmethylchlordiazepoxide, demoxepam, and desmethyldiazepam [1]. This metabolic pathway results in a prolonged and complex pharmacokinetic profile, with the half-life of active metabolites extending far beyond that of the parent compound [2].

Pharmacokinetics Drug Metabolism Active Metabolites Half-life

Chlordiazepoxide's Delayed Onset of Action Distinguishes It from Diazepam and Lorazepam in Clinical Use

A clinical and pharmacokinetic review indicates that the antianxiety effect of chlordiazepoxide is correlated with the appearance of its active metabolites, leading to a delayed onset of action [1]. This contrasts with diazepam and lorazepam, which are active as the parent drug and are thus preferred for acute anxiety states where a rapid onset is required [1].

Clinical Pharmacology Anxiolytics Onset of Action Comparative Efficacy

Compendial-Grade Chlordiazepoxide Hydrochloride Meets Stringent Purity and Impurity Specifications

USP-grade chlordiazepoxide hydrochloride is defined by a strict monograph that sets assay limits and controls for related compounds and impurities [1]. These specifications ensure a high and consistent level of purity, which is essential for reproducible analytical and research outcomes. In contrast, non-pharmacopeial grade material or closely related benzodiazepines may lack such defined and validated purity criteria .

Pharmaceutical Analysis Quality Control Reference Standard USP Monograph

Precision Applications for Chlordiazepoxide Hydrochloride Informed by Its Differential Profile


In Vitro GABA-A Receptor Pharmacology Studies Requiring Low-Affinity Modulation

Researchers investigating the nuanced pharmacology of GABA-A receptor subtypes can utilize chlordiazepoxide hydrochloride as a tool compound with a defined, lower affinity for the TSPO site (Ki = 5,700 nM [1]) and a specific EC50 (6 μM [2]) at α3β3γ2 receptors. This profile is valuable for differentiating its effects from higher-affinity ligands like diazepam in competitive binding or functional assays, enabling the dissection of signaling pathways where a weaker positive allosteric modulator is required.

Pharmacokinetic Modeling of Drug Accumulation and Active Metabolite Formation

Chlordiazepoxide serves as a prototypical compound for studying complex drug metabolism and accumulation. Its biotransformation into multiple active metabolites (e.g., desmethyldiazepam with a half-life of up to 200 hours [3]) provides a unique in vivo model for investigating the contributions of parent drug and metabolites to sustained pharmacological effects. This is in stark contrast to simpler benzodiazepines like lorazepam, which produce only inactive metabolites [4].

Analytical Method Development and Validation in Quality Control

Procurement of chlordiazepoxide hydrochloride as a USP Reference Standard is essential for pharmaceutical quality control. The compound's well-defined assay limits (98.0-102.0% [5]) and associated impurity standards provide a benchmark for developing and validating robust HPLC or GC methods. These methods are critical for ensuring the purity and stability of pharmaceutical formulations, ANDA submissions, and for meeting regulatory compliance in drug manufacturing.

Behavioral Pharmacology Research on Anxiolysis with a Delayed Onset

In preclinical behavioral models of anxiety, chlordiazepoxide can be selected as a probe for anxiolytic effects that are mediated by both the parent compound and its active metabolites. Its characteristic delayed onset of action [6] allows for experimental designs that distinguish between the immediate and sustained components of the anxiolytic response, a feature not readily dissected using fast-acting benzodiazepines like diazepam or lorazepam [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlordiazepoxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.